![molecular formula C14H14ClN7 B3019520 3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941868-01-5](/img/structure/B3019520.png)
3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a derivative of triazolopyrimidine, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structural analysis, and biological activities, which can provide insights into the potential characteristics of the compound of interest.
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives typically involves the reaction of various precursors under controlled conditions to form the desired heterocyclic framework. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, as mentioned in the first paper, involves the preparation of these compounds and their evaluation as serotonin 5-HT6 receptor antagonists . Although the exact synthesis route for this compound is not provided, similar synthetic strategies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions to incorporate the piperazine moiety and the specific substitution pattern on the triazolopyrimidine core.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolo ring fused to a pyrimidine ring. The second paper discusses the regioselective synthesis of indeno[2',1':5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines, which are structurally related to the compound of interest . The structures of these compounds were established using chemical and spectroscopic evidence, suggesting that similar analytical techniques could be employed to elucidate the structure of this compound.
Chemical Reactions Analysis
The reactivity of triazolopyrimidine derivatives can vary depending on the substituents attached to the core structure. The third paper describes the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, which involves oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate . This suggests that the compound of interest may also undergo similar chemical reactions, particularly those involving electrophilic aromatic substitution, given the presence of a chlorophenyl group that could be reactive towards nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of halogens, such as chlorine and bromine, as well as the piperazine ring, can affect the compound's solubility, melting point, and stability. The antimicrobial activity of the compounds mentioned in the third paper indicates that the triazolopyrimidine core can interact with biological targets, which may also be true for the compound of interest . However, without specific data on this compound, one can only hypothesize about its properties based on the behavior of structurally related compounds.
Mécanisme D'action
Target of Action
The primary target of the compound “3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is USP28 , a deubiquitinating enzyme . This enzyme plays a crucial role in the regulation of protein stability and is involved in various cellular processes.
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . By inhibiting USP28, the compound can modulate the ubiquitin-proteasome system, which is responsible for protein degradation in cells. This interaction leads to changes in the cellular protein landscape, impacting various biological processes.
Result of Action
The compound’s action results in the inhibition of cell proliferation and the cell cycle at the S phase . It also impacts the EMT progression in gastric cancer cell lines . These effects at the molecular and cellular levels contribute to its potential anti-cancer properties.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN7/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21/h1-4,9,16H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQKUCXRMCLBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

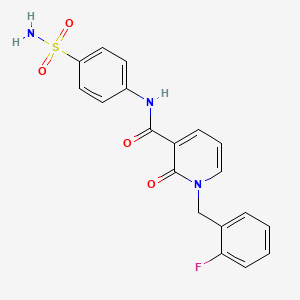
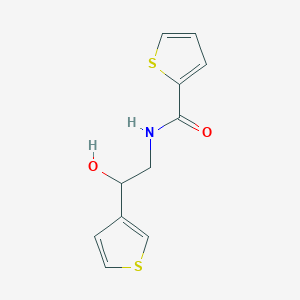

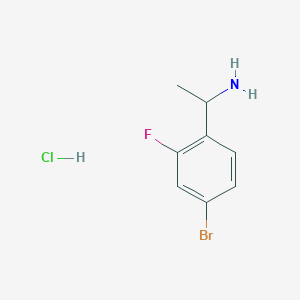
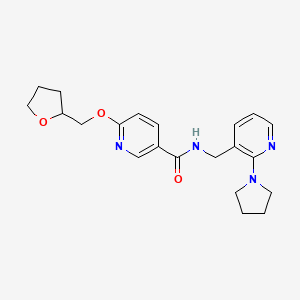

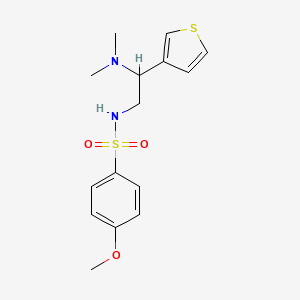
![N-(2'-(3-hydroxyazetidin-1-yl)-2-methyl-6'-morpholino-[3,4'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3019450.png)


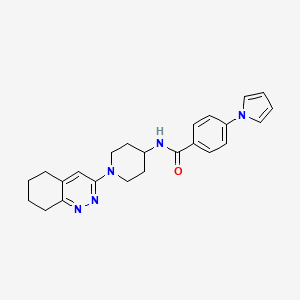
![3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3019456.png)
![1-[(3-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3019460.png)